molecular formula C19H26N6O2 B2366576 4,6-dimorpholino-N-phenethyl-1,3,5-triazin-2-amine CAS No. 942746-48-7

4,6-dimorpholino-N-phenethyl-1,3,5-triazin-2-amine

Cat. No.: B2366576
CAS No.: 942746-48-7
M. Wt: 370.457
InChI Key: QOMHXPIAWMUJCN-UHFFFAOYSA-N
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Description

4,6-Dimorpholino-N-phenethyl-1,3,5-triazin-2-amine is a chemical compound belonging to the class of triazine derivatives. This compound is characterized by the presence of morpholine groups at the 4 and 6 positions of the triazine ring, along with a phenethylamine moiety at the N-2 position. Triazine derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Biochemical Analysis

Biochemical Properties

The compound 4,6-dimorpholino-N-phenethyl-1,3,5-triazin-2-amine is known to interact with a variety of enzymes and proteins. For instance, it has been identified as a potent inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways . These interactions can have significant effects on biochemical reactions within the cell .

Cellular Effects

This compound has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to inhibit proliferation in tumor cell lines, suggesting a potential role in oncology .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression . It targets mTOR kinase in a balanced fashion at higher concentrations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in the PI3K/mTOR signaling pathway . This pathway is crucial for cell growth and metabolism. The compound may interact with various enzymes or cofactors within this pathway .

Subcellular Localization

Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimorpholino-N-phenethyl-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with morpholine and phenethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the substitution reactions. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimorpholino-N-phenethyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the triazine ring.

    Oxidation and Reduction: The phenethylamine moiety can participate in oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and triazine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenethylamine moiety can yield corresponding aldehydes or carboxylic acids, while hydrolysis can produce amines and triazine derivatives .

Scientific Research Applications

4,6-Dimorpholino-N-phenethyl-1,3,5-triazin-2-amine has several scientific research applications, including:

Comparison with Similar Compounds

4,6-Dimorpholino-N-phenethyl-1,3,5-triazin-2-amine can be compared with other triazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4,6-dimorpholin-4-yl-N-(2-phenylethyl)-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O2/c1-2-4-16(5-3-1)6-7-20-17-21-18(24-8-12-26-13-9-24)23-19(22-17)25-10-14-27-15-11-25/h1-5H,6-15H2,(H,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMHXPIAWMUJCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NCCC3=CC=CC=C3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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